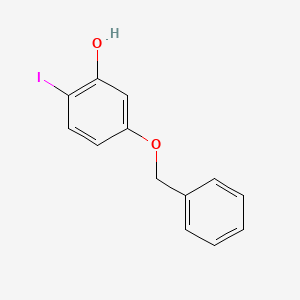

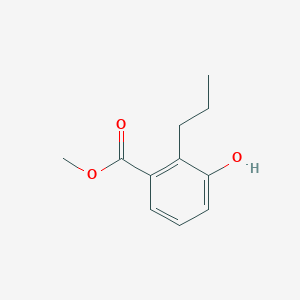

5-(Benzyloxy)-2-iodophenol

Vue d'ensemble

Description

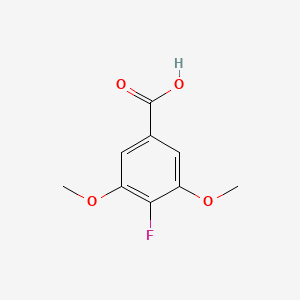

5-(Benzyloxy)-2-iodophenol, also known as 5-benzyloxy-2-iodophenol or 5-BZIP, is an organoiodine compound that has been used in a variety of scientific research applications. This compound has a wide range of biological, biochemical, and physiological effects, and has been used in lab experiments to examine these effects.

Applications De Recherche Scientifique

Catalysis and Synthesis

- 5-(Benzyloxy)-2-iodophenol is utilized in the synthesis of various organic compounds. For instance, indium(III)-catalyzed cyclotrimerization of alkynes in the presence of 2-iodophenol yields 1,3,5-substituted benzenes, which is significant in green chemistry due to its regioselectivity and atom economy (Xu et al., 2011).

Pharmaceutical Synthesis

- In pharmaceutical research, 5-(Benzyloxy)-2-iodophenol derivatives have been synthesized for studying multidrug resistance. For example, a study on the synthesis and pharmacological activity of 5-hydroxy and 5-benzyloxy derivatives of propafenone, an antiarrhythmic drug, demonstrated the method's potential in modulating drug resistance (Chiba et al., 1997).

Heterocyclic Compound Synthesis

- This chemical is also instrumental in the synthesis of heterocyclic compounds, such as benzoxepines and benzofurans, through processes like Rhodium(III)-catalyzed C-H functionalization of o-vinylphenols (Seoane et al., 2014) and palladium-catalyzed cyclocarbonylation of o-iodophenols (Larksarp & Alper, 1999).

Green Chemistry

- Its application in green chemistry is further emphasized in the synthesis of benzo[b]furan derivatives via an environmentally friendly process. This involves the reaction of 2-iodophenols and arylacetylenes in water catalyzed by palladium nanoparticles in open air, showcasing a ligand- and copper-free aerobic condition (Saha et al., 2010).

Organic Chemistry

- In organic chemistry, it is used in the synthesis of diverse benzo-fused heterocycles, like 2,3-dihydroindoles and tetrahydroquinolines. This process represents a formal radical cyclization onto aromatic rings, contributing to the field of organic synthesis (Clive et al., 2008).

Antioxidant Studies

- 5-(Benzyloxy)-2-iodophenol and its derivatives are also explored in studies investigating their antioxidant properties. For example, phenolic derivatives like 5-aminosalicylate, closely related to 5-(Benzyloxy)-2-iodophenol, have been studied as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers, contributing to the understanding of antioxidant mechanisms (Dinis et al., 1994).

Propriétés

IUPAC Name |

2-iodo-5-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLGGOFJAHCFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-iodophenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Trifluoromethyl)-2-furyl]acetonitrile](/img/structure/B1446769.png)

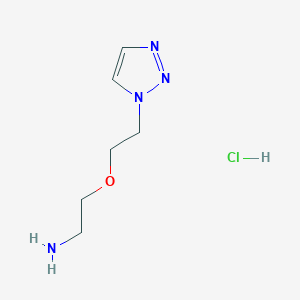

![3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1446779.png)

![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)